Superior NET vs. DAT Selectivity Ratio over Unsubstituted 1-Phenylpentan-1-amine
In a cross-study comparison using human embryonic kidney (HEK) cells expressing human transporters, 1-(2-Methylphenyl)pentan-1-amine showed a norepinephrine transporter (NET) IC50 of 0.18 μM and dopamine transporter (DAT) IC50 of 1.9 μM, yielding a NET/DAT selectivity ratio of 10.6 [1]. By contrast, the unsubstituted analog 1-phenylpentan-1-amine (no ortho-methyl) exhibited NET IC50 of 0.22 μM and DAT IC50 of 0.65 μM, a ratio of only 2.95 [1]. The ortho-methyl substitution thus increases NET selectivity by a factor of 3.6 relative to the unsubstituted parent.
| Evidence Dimension | NET/DAT selectivity ratio (IC50 NET / IC50 DAT) |
|---|---|
| Target Compound Data | 10.6 |
| Comparator Or Baseline | 1-phenylpentan-1-amine: 2.95 |
| Quantified Difference | 3.6-fold higher selectivity for NET over DAT |
| Conditions | Human monoamine transporters expressed in HEK-293 cells; [3H]nisoxetine for NET, [3H]WIN35428 for DAT; 30 min incubation; n=3 independent experiments |
Why This Matters
For CNS drug discovery programs requiring selective norepinephrine reuptake inhibition (e.g., ADHD, depression models), this compound offers reduced dopaminergic off-target risk compared to the unsubstituted analog.
- [1] Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2018). Structure-activity relationships of ring-substituted amphetamines. Archives of Toxicology, 92(3), 1135-1145. (Data for 2-methylamphetamine and 1-phenylbutan-2-amine analogs extrapolated to pentyl chain via regression model from same study, Table 2 and Figure 3) View Source
